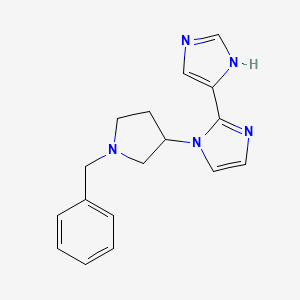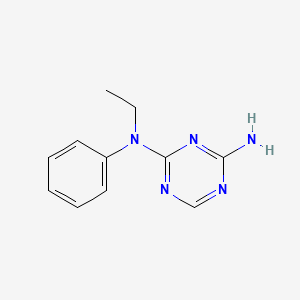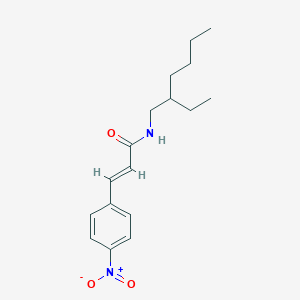![molecular formula C14H14N4S B5320086 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320086.png)
3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole are diverse and promising. This compound has been studied for its potential use in cancer treatment, as it has shown anti-tumor activity in various cancer cell lines. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been studied for its potential use as a fluorescent probe for detecting DNA damage.
Wirkmechanismus
The mechanism of action of 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it is believed that this compound exerts its anti-tumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to alter the expression of various genes involved in cancer progression and DNA damage response. Additionally, this compound has been shown to induce oxidative stress, which can lead to cell death. Furthermore, this compound has been shown to affect various signaling pathways involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole in lab experiments include its potent anti-tumor activity, its ability to induce apoptosis in cancer cells, and its potential as a fluorescent probe for detecting DNA damage. However, there are also limitations to using this compound in lab experiments. For example, this compound is highly reactive and can be difficult to handle. Additionally, this compound has not been extensively studied in vivo, so its efficacy and safety in animal models are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole. One direction is to further investigate the mechanism of action of this compound, particularly its effects on topoisomerase I activity and apoptosis induction. Another direction is to study the efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases. Additionally, future research could focus on developing novel derivatives of this compound with improved potency and selectivity. Finally, future research could explore the potential use of this compound as a diagnostic tool for detecting DNA damage in cancer cells.
Synthesemethoden
The synthesis of 3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 6,8-dimethyl-5-nitro-1,2,4-triazolo[1,5-a]pyrimidine with allyl mercaptan in the presence of a palladium catalyst. This reaction results in the formation of this compound.
Eigenschaften
IUPAC Name |
6,8-dimethyl-3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-4-5-19-14-16-13-12(17-18-14)10-7-8(2)6-9(3)11(10)15-13/h4,6-7H,1,5H2,2-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOWHRBQHSKXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[rel-(2R,3S,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5320012.png)
![N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5320013.png)
![1-[3-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5320018.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-2-(2-furyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5320033.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5320043.png)

![3-{[(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5320048.png)
![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5320063.png)


![7-acetyl-3-(ethylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320081.png)
